2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
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Overview
Description
“2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt” is a multi-constituent substance with the molecular formula C60H24Al2I12O15 . It is also known by other names such as Erythrosine aluminum lake and aluminum (III) 2’,4’,5’,7’-tetraiodo-3-oxo-3H-spiro [isobenzofuran-1,9’-xanthene]-3’,6’-bis (olate) .
Molecular Structure Analysis
The molecular weight of the compound is 2561.6 g/mol . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 2561.6 g/mol . It has 6 hydrogen bond donors and 15 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 2560.9283 g/mol .Scientific Research Applications
Aluminium Exposure and Health Effects
Aluminium and Gestational Diabetes : A study found positive associations between aluminium concentrations in maternal plasma during the first trimester of pregnancy and the risks of gestational diabetes mellitus (GDM), suggesting potential health impacts of aluminium exposure during pregnancy (Huang et al., 2020).
Aluminium Absorption and Excretion : Research on the gastrointestinal absorption of aluminium showed that systemic absorption is very low under normal conditions, but is enhanced by organic acids like citrate. This study provides insight into how aluminium's bioavailability can be influenced by dietary components (Taylor et al., 1998).
Aluminium in Antiperspirants : An in vitro study on the percutaneous absorption of aluminium from antiperspirants through human skin indicated very low transdermal absorption rates. This research contributes to understanding the safety profile of topical aluminium applications (Pineau et al., 2012).
Aluminium in Vaccines : A review of aluminium pharmacokinetics following infant exposures through diet and vaccination concluded that the body burden of aluminium from vaccines and diet throughout an infant's first year of life is significantly less than the safe body burden modeled using regulatory minimal risk levels. This suggests that aluminium-containing vaccines are low risk to infants (Mitkus et al., 2011).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt' involves the reaction between 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid and aluminium hydroxide.", "Starting Materials": [ "2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid", "Aluminium hydroxide" ], "Reaction": [ "Mix 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid and aluminium hydroxide in a suitable solvent such as water or ethanol.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate under vacuum to obtain the final product, 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt." ] } | |
CAS RN |
12227-78-0 |
Molecular Formula |
C20H8AlI4O5 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
dialuminum;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
OHIANNHOPJYTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al].[Al] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al] |
Appearance |
Solid powder |
Other CAS RN |
12227-78-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C.I. Pigment Red 172; C.I. Food Red 14:1; C.I. Acid Red 51:1; Erythrosine-aluminum lake; Acid Red 51:1; Pigment Red 172; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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